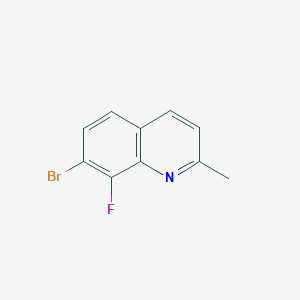

![molecular formula C8H16ClNO B1377315 octahydro-1H-pyrano[4,3-b]pyridine hydrochloride CAS No. 1384430-64-1](/img/structure/B1377315.png)

octahydro-1H-pyrano[4,3-b]pyridine hydrochloride

Übersicht

Beschreibung

Octahydro-1H-pyrano[4,3-b]pyridine is a heterocyclic compound . It is a member of the pyrazolopyridines family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

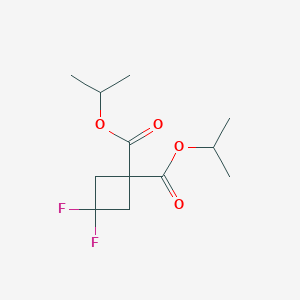

The molecular structure of octahydro-1H-pyrano[4,3-b]pyridine is represented by the Inchi Code: 1S/C8H15NO/c1-3-9-5-8-6-10-4-2-7 (1)8/h7-9H,1-6H2 .Chemical Reactions Analysis

The synthesis of octahydro-1H-pyrano[4,3-b]pyridine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Development

“Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride” is a compound that has garnered attention in the pharmaceutical industry due to its potential as a building block for drug development. Its structure is conducive to creating derivatives that can interact with various biological targets. For instance, modifications to this compound have led to the synthesis of molecules with promising activity against certain types of cancer cells, as well as compounds that may affect neurological pathways, potentially leading to new treatments for neurodegenerative diseases .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, this compound serves as a versatile intermediate. Researchers have explored its use in catalytic cycles, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. This has implications for synthesizing compounds with specific optical activities, a key consideration in the creation of certain pharmaceuticals .

Material Science

The structural properties of “octahydro-1H-pyrano[4,3-b]pyridine hydrochloride” make it a candidate for the development of novel materials. Its robustness and stability under various conditions are being studied for potential use in creating new polymers or coatings that could have unique physical properties, such as enhanced durability or electrical conductivity .

Biological Studies

This compound is also used in biological studies as a probe or marker due to its ability to bind selectively to certain proteins or DNA sequences. This selectivity can be utilized in studying biological pathways, understanding disease mechanisms, or even in the development of diagnostic tools .

Agricultural Chemistry

In agricultural chemistry, derivatives of “octahydro-1H-pyrano[4,3-b]pyridine hydrochloride” are being investigated for their potential use as pesticides or herbicides. The compound’s ability to interfere with specific biological processes in pests or weeds could lead to the development of more targeted and environmentally friendly agricultural chemicals .

Environmental Science

Lastly, the compound’s potential applications extend to environmental science, where it could play a role in the development of sensors or indicators for pollutants. Its chemical structure allows for interactions with various environmental contaminants, which could be exploited to create sensitive detection systems for monitoring ecosystem health .

Wirkmechanismus

While the mechanism of action for octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is not explicitly mentioned in the search results, it’s worth noting that pyrazolo[3,4-b]pyridines, a related group of compounds, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7-6-10-5-3-8(7)9-4-1;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMJCYCCRNQDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-pyrano[4,3-b]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

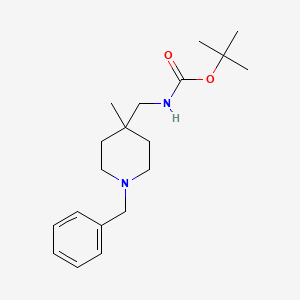

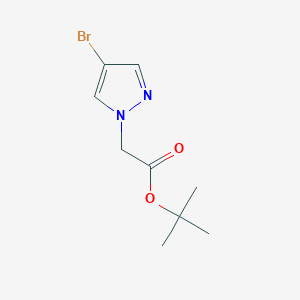

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)

![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)

![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)

![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)